molecular formula C7H8N2O2 B8307123 2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

Cat. No. B8307123
M. Wt: 152.15 g/mol
InChI Key: LOXQQFKLUAPVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)11-9-6/h1,10H,2-3H3

InChI Key

LOXQQFKLUAPVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C)(C#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethynylmagnesium bromide (0.5 M in THF, 800 mL, 400 mmol) at 0° C. was added 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone (33.5 g, 266 mmol) in THF (533 mL) slowly. The reaction was allowed to warm to room temperature and stirred for 5 hours. After being quenched with saturated NH4Cl (750 mL) at 0° C., the THF was removed in vacuo and the aqueous residue was extracted with ethyl acetate (600 mL×2). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give dark brown oil. The dark brown oil was purified by silica gel column chromatography use 10% of ethyl acetate in hexanes as eluent to give the title compound (36 g, 89%), 1H NMR (CDCl3, 400 MHz): delta 3.93 (s, 1H), 2.63 (s, 1H), 2.61 (s, 3H), 1.91 (s, 3H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
533 mL
Type
solvent
Reaction Step One
Yield
89%

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